molecular formula C5H4N4 B1291390 4-Aminopyrimidine-2-carbonitrile CAS No. 245321-46-4

4-Aminopyrimidine-2-carbonitrile

Cat. No. B1291390
CAS RN: 245321-46-4
M. Wt: 120.11 g/mol
InChI Key: MRINWLDDTZFLSW-UHFFFAOYSA-N
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Description

4-Aminopyrimidine-2-carbonitrile is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group attached to the fourth position of the pyrimidine ring and a nitrile group at the second position. This structure is a versatile precursor for the construction of more complex molecules with potential applications in medicinal chemistry and as corrosion inhibitors.

Synthesis Analysis

The synthesis of derivatives related to this compound can be achieved through multicomponent reactions, as demonstrated in the solvent-free synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives . Another method involves the Thorpe–Ziegler cyclization of dinitriles to form an intermediate β-cyanoenamine, which then undergoes annulation with mononitriles in the presence of potassium tert-butoxide . Additionally, chitosan has been used as an efficient promoter for the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives from guanidines, aldehydes, and cyanoketones under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques. Mass spectroscopy studies under EI conditions have shown molecular peaks corresponding to the loss of benzonitrile from the pyrimidine ring . Computational methods such as semiempirical and ab initio calculations have been employed to reveal preferred geometries of these molecules, indicating that the rings are not in the same plane .

Chemical Reactions Analysis

This compound derivatives undergo a variety of chemical reactions to form different heterocyclic compounds. For instance, reactions with substituted benzylidenemalononitriles can yield benzothieno[2,3-d]pyrimidine derivatives . The conversion of 4-chloro-2-phenylpyrimidine into 4-amino-2-phenylpyrimidine has been studied using tracer techniques, suggesting an addition-elimination mechanism on the C(4) carbon atom .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their functional groups and molecular structure. These compounds have shown potential as corrosion inhibitors, with their efficiency increasing with concentration . They also exhibit antibacterial and antifungal activities, with some derivatives showing effects comparable to known antimicrobial agents . The antiproliferative activity of certain derivatives against cancer cell lines has been evaluated, revealing compounds with potent inhibitory activity .

Scientific Research Applications

Synthesis and Bioassay Studies

Researchers have utilized 4-Aminopyrimidine-2-carbonitrile for the synthesis of substituted-N-(5-cyanopyrimidin-4yl)benzamides, demonstrating antimicrobial and antioxidant activities. These compounds were obtained through facile condensation with aromatic acid derivatives, showcasing the chemical's utility in creating bioactive molecules (Lavanya et al., 2010).

Antimicrobial Applications

Another study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives starting from 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile. These derivatives exhibited antibacterial activity, further emphasizing the role of this compound derivatives in the development of new antimicrobial agents (Rostamizadeh et al., 2013).

Eco-Friendly Synthesis Approaches

Chitosan, an efficient promoter, has been used for the synthesis of 2-aminopyrimidine-5-carbonitrile derivatives in an eco-friendly manner, highlighting the compound's adaptability to green chemistry principles (Siddiqui et al., 2014). Similarly, a novel and efficient protocol was developed for synthesizing 4-phenylsulfonamido-6-aryl-2-phenylpyrimidine-5-carbonitrile derivatives, showcasing the compound's versatility in synthesizing pharmacologically relevant molecules (Aryan et al., 2015).

Mechanism of Action

Target of Action

4-Aminopyrimidine-2-carbonitrile is a pyrimidine derivative . Pyrimidine derivatives have been found to exhibit anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

It is known that pyrimidine derivatives can interact with their targets (such as protein kinases) and cause changes that inhibit the function of these targets . This interaction can lead to the inhibition of cell growth and proliferation, which is beneficial in the treatment of cancer .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its inhibition of protein kinases . Protein kinases play a crucial role in cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . Therefore, the inhibition of these kinases can disrupt these processes and lead to the death of cancer cells .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and effectiveness as a drug

Result of Action

The result of the action of this compound is likely the inhibition of cell growth and proliferation, leading to the death of cancer cells . This is due to its potential inhibitory effect on protein kinases, which play a crucial role in cell growth and proliferation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances, and the temperature . More research is needed to fully understand how these and other environmental factors affect the action of this compound.

Safety and Hazards

The safety information for 4-Aminopyrimidine-2-carbonitrile indicates that it is a substance that requires careful handling. The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

While specific future directions for 4-Aminopyrimidine-2-carbonitrile are not mentioned in the search results, pyrimidines and their derivatives are an active area of research due to their wide range of biological activities . They are important in the development of new drugs and are used in the field of medicine and pesticides .

properties

IUPAC Name

4-aminopyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c6-3-5-8-2-1-4(7)9-5/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRINWLDDTZFLSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

245321-46-4
Record name 4-aminopyrimidine-2-carbonitrile
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